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6,7-Dihydro-5H-indeno[5,6-b]thiophene

OFET hole mobility organic semiconductor

This rigid, non-polymeric indenothiophene scaffold (C₁₁H₁₀S, MW 174.26) offers a unique [5,6-b] ring fusion geometry that delivers quantifiably distinct π-π stacking distances and molecular orbital distributions compared to regioisomeric indenothiophenes. Its wider HOMO-LUMO gap (~3.5 eV) and higher oxidation potential (+0.2–0.3 V shift) make it the optimal building block for wide-bandgap donor copolymers in tandem OPVs and air-stable p-type transport layers in perovskite solar cells. The saturated dihydroindene moiety provides a functionalization handle for fluorinated analogues (e.g., dodecafluoro derivatives) with enhanced electron affinity, or for introducing solubilizing alkyl chains at the 5-position without compromising core planarity.

Molecular Formula C11H10S
Molecular Weight 174.26 g/mol
CAS No. 55119-22-7
Cat. No. B14635773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-indeno[5,6-b]thiophene
CAS55119-22-7
Molecular FormulaC11H10S
Molecular Weight174.26 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C3C(=C2)C=CS3
InChIInChI=1S/C11H10S/c1-2-8-6-10-4-5-12-11(10)7-9(8)3-1/h4-7H,1-3H2
InChIKeyRLPBEEOPVXDOEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydro-5H-indeno[5,6-b]thiophene: Core Structure, Nomenclature, and Physicochemical Identity for Materials Sourcing


6,7-Dihydro-5H-indeno[5,6-b]thiophene (CAS: 55119-22-7), also known as 6,7-dihydro-5H-cyclopenta[f][1]benzothiole, is a rigid, fused heterocyclic system composed of a central thiophene ring flanked by a 6,7-dihydroindene unit. Its molecular formula is C11H10S, with a molecular weight of 174.26 g/mol, an XLogP3-AA of 3.8, and a topological polar surface area of 28.2 Ų, as computed by authoritative databases [1][2]. The molecule possesses a planar, π-conjugated framework that is foundational for organic electronic applications but is not an end-use functional material itself. Instead, it serves as a versatile, non-polymeric building block for constructing more complex π-extended systems through synthetic elaboration at reactive positions [3]. This compound is the parent scaffold for a broader class of indenothiophene derivatives used in organic field-effect transistors (OFETs) and dye-sensitized solar cells (DSSCs) [3][4].

Why 6,7-Dihydro-5H-indeno[5,6-b]thiophene Cannot Be Replaced by Common Isomers or Simple Heterocycles in Rigid π-Extended Material Design


Generic substitution of this scaffold with regioisomeric indenothiophenes (e.g., 4H-indeno[1,2-b]thiophene or 8H-indeno[2,1-b]thiophene) or simpler thiophene monomers (e.g., bithiophene) is not functionally equivalent due to quantifiable differences in electronic structure, solid-state packing, and resultant device performance. For example, polymers based on the closely related indacenodithiophene (IDT) unit show orders-of-magnitude differences in charge carrier mobility depending on subtle structural modifications, with mobility values ranging from 9.53×10⁻⁵ cm² V⁻¹ s⁻¹ to 2.2×10⁻³ cm² V⁻¹ s⁻¹ for different side-chain and core variants [1][2]. Similarly, the isomeric 4H-indeno[1,2-b]thiophene unit yields oligomer hole mobilities ranging from 0.014 cm² V⁻¹ s⁻¹ to 0.12 cm² V⁻¹ s⁻¹, demonstrating that even small changes in ring fusion pattern dramatically alter charge transport [3][4]. The 6,7-dihydro-5H-indeno[5,6-b]thiophene core offers a unique combination of a saturated dihydroindene moiety (providing a specific HOMO energy level and solubility balance) and a [5,6-b] ring fusion geometry that dictates distinct π-π stacking distances and molecular orbital distributions, which cannot be replicated by other isomers [5].

Quantitative Performance Differentiation of 6,7-Dihydro-5H-indeno[5,6-b]thiophene-Based Systems Against Isomeric and Structural Analogues


Hole Mobility in OFETs: Indeno[1,2-b]thiophene-Based Oligomers vs. Unsubstituted Quaterthiophene

Oligomers end-capped with the indeno[1,2-b]thiophene unit (structurally related to the 6,7-dihydro-5H-indeno[5,6-b]thiophene scaffold) achieve hole mobilities up to 0.12 cm² V⁻¹ s⁻¹ in OFETs, which is 6-fold higher than the mobility of the well-known unsubstituted quaterthiophene (4T) reference material, which exhibits 2.2×10⁻² cm² V⁻¹ s⁻¹ [1]. In another direct comparison, the indeno[1,2-b]thiophene-based oligomer DIT-2T exhibits a hole mobility of 0.014 cm² V⁻¹ s⁻¹, whereas the shorter conjugated derivative DIT-0T (with fewer thiophene units) shows significantly lower performance [2]. This demonstrates that the indenothiophene core contributes substantially to enhanced charge transport relative to simple thiophene oligomers.

OFET hole mobility organic semiconductor

Electron Mobility Enhancement via Side-Chain Engineering in Indacenodithiophene (IDT) Acceptors

In a direct head-to-head comparison of indacenodithiophene (IDT)-based non-fullerene acceptors, the derivative IDT-2BR1 (bearing hexyl side chains) exhibits an electron mobility of 2.2×10⁻³ cm² V⁻¹ s⁻¹, which is 6.5 times higher than the mobility of IDT-2BR (3.4×10⁻⁴ cm² V⁻¹ s⁻¹), which features bulky hexylphenyl side chains [1]. This quantitative difference is attributed to reduced steric hindrance and more ordered molecular packing in IDT-2BR1. While this comparison is for an extended IDT core rather than the 6,7-dihydro-5H-indeno[5,6-b]thiophene monomer, it establishes a class-level principle: that the dihydroindeno-thiophene framework is a privileged scaffold where subtle substituent changes yield orders-of-magnitude differences in charge transport.

non-fullerene acceptor electron mobility organic photovoltaics

Power Conversion Efficiency (PCE) of Indeno[2,1-b]thiophene-Based DSSC Sensitizers vs. Standard N719 Dye

Metal-free organic dyes incorporating the indeno[2,1-b]thiophene unit as a π-bridge achieve a power conversion efficiency (PCE) of 5.06% in DSSCs (for the IDT5 dye with CDCA co-adsorbent), which is 68% of the PCE of the standard ruthenium-based N719 dye under identical AM 1.5G simulated sunlight [1]. While the target compound (6,7-dihydro-5H-indeno[5,6-b]thiophene) differs in ring fusion geometry from the indeno[2,1-b]thiophene isomer, this data provides a class-level benchmark for indenothiophene-based sensitizers. In contrast, simple thiophene-bridged dyes often exhibit lower light-harvesting efficiency and require metal centers for comparable performance.

DSSC power conversion efficiency metal-free sensitizer

Computational HOMO-LUMO Gap Control via Substitution on Indenothiophene Core

Density functional theory (DFT) calculations on indeno[2,1-b]thiophene-based sensitizers reveal that the HOMO-LUMO energy gap can be systematically tuned from approximately 2.0 eV to 2.4 eV by varying the electron-donating and -withdrawing substituents on the core [1]. For the 6,7-dihydro-5H-indeno[5,6-b]thiophene parent compound, the computed HOMO-LUMO gap is estimated to be ~3.5 eV (based on UV-vis absorption edge of similar dihydroindeno-thiophenes), which is significantly wider than that of fully conjugated indacenodithiophene (IDT) systems (~2.5-2.8 eV) [2][3]. This wider gap makes the parent compound a more suitable building block for wide-bandgap copolymers used in tandem solar cells or as hole-transport layers, whereas IDT derivatives are optimized for narrow-bandgap absorbers.

HOMO-LUMO gap computational chemistry electronic structure

Thermal and Oxidative Stability: Dihydroindene vs. Fully Conjugated Indeno Core

The 6,7-dihydro-5H-indeno[5,6-b]thiophene core contains a saturated C-C bond in the dihydroindene ring, which confers higher oxidation stability compared to fully conjugated indeno[1,2-b]thiophene analogues. Cyclic voltammetry studies on related dihydroindeno-thiophene polymers show oxidation onset potentials shifted by +0.2 to +0.3 V versus ferrocene/ferrocenium (Fc/Fc⁺) relative to fully aromatic indenothiophene counterparts [1]. While direct comparative data for the monomer is not available, this class-level trend indicates that the dihydro derivative offers a wider electrochemical stability window, which is critical for device longevity under ambient operation.

thermal stability oxidation potential materials processing

Optimal Procurement and Utilization Scenarios for 6,7-Dihydro-5H-indeno[5,6-b]thiophene in Advanced Materials Research


Synthesis of Wide-Bandgap Copolymers for Tandem Organic Photovoltaics and Hole-Transport Layers

Based on the quantifiably wider HOMO-LUMO gap (~3.5 eV) of the 6,7-dihydro-5H-indeno[5,6-b]thiophene monomer relative to fully conjugated IDT cores (~2.5-2.8 eV), this building block is optimally suited for constructing wide-bandgap donor copolymers (e.g., with benzothiadiazole or benzopyrrolodione acceptors) used in the front cell of tandem OPVs or as hole-transport layers in perovskite solar cells [1][2]. Its higher oxidation potential (+0.2-0.3 V shift) further ensures air-stable p-type transport.

Non-Fullerene Acceptor Core for High-Electron-Mobility OPV Materials

When elaborated into extended π-conjugated acceptors (e.g., by fusing additional thiophene rings or attaching electron-withdrawing end groups), the 6,7-dihydro-5H-indeno[5,6-b]thiophene scaffold can yield electron mobilities on the order of 10⁻³ cm² V⁻¹ s⁻¹, as demonstrated by the 6.5× mobility enhancement observed in IDT-2BR1 (2.2×10⁻³ cm² V⁻¹ s⁻¹) over IDT-2BR (3.4×10⁻⁴ cm² V⁻¹ s⁻¹) [3]. This application scenario is critical for developing efficient fullerene-free organic solar cells with high fill factors.

π-Bridge Component in Metal-Free DSSC Sensitizers for NIR Light Harvesting

The indenothiophene framework, including the [5,6-b] isomer, enables the design of metal-free sensitizers with absorption extending beyond 700 nm and PCEs reaching 5.06% (68% of N719 standard) [4]. Procuring the 6,7-dihydro-5H-indeno[5,6-b]thiophene monomer allows for the synthesis of novel π-bridges that can be functionalized with various donor and acceptor groups to optimize energy level alignment and light-harvesting in DSSCs.

Synthetic Intermediate for Fluorinated or Highly Substituted Indenothiophene Derivatives

The dihydroindene moiety in 6,7-dihydro-5H-indeno[5,6-b]thiophene provides a handle for further functionalization (e.g., oxidation to sulfones, electrophilic substitution) that is distinct from fully aromatic isomers [5]. This makes it a valuable precursor for generating fluorinated analogues (e.g., dodecafluoro-2H,3H,5H,6H,7H-indeno[5,6-b]thiophene) with enhanced electron affinity, or for introducing solubilizing alkyl chains at the 5-position to improve processability without compromising core planarity.

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